molecular formula C12H13N3O2 B182866 Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester CAS No. 6797-29-1

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

Cat. No.: B182866
CAS No.: 6797-29-1
M. Wt: 231.25 g/mol
InChI Key: LJJWDVKQLWYWDW-RVDMUPIBSA-N
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Description

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester is an organic compound with a complex structure that includes an acetic acid moiety, a cyano group, and a hydrazono group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazono derivatives.

Scientific Research Applications

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydrazono group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, cyano((4-chlorophenyl)hydrazono)-, ethyl ester
  • Acetic acid, cyano((4-nitrophenyl)hydrazono)-, ethyl ester
  • Acetic acid, cyano((4-methoxyphenyl)hydrazono)-, ethyl ester

Uniqueness

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJWDVKQLWYWDW-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6797-29-1
Record name Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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